Rotatable Bond Count and Spatial Reach: N-(Azido-PEG3)-N-Boc-PEG4-NHS ester vs. N-(Azido-PEG3)-N-Boc-PEG3-NHS ester
N-(Azido-PEG3)-N-Boc-PEG4-NHS ester contains 28 rotatable bonds , providing an extended spatial reach of approximately 31-34 Å in fully extended conformation. In contrast, N-(Azido-PEG3)-N-Boc-PEG3-NHS ester (CAS 2112731-51-6), the closest branched analog with one fewer ethylene oxide unit in the NHS-bearing arm, contains approximately 25 rotatable bonds with an estimated spatial reach of 27-30 Å . A systematic study of PEG-linker length in Retro-2-based PROTACs demonstrated that increasing PEG chain length from shorter to longer variants altered GSPT1 degradation efficiency, with DC50 values shifting by >10-fold across a PEG length series [1].
| Evidence Dimension | Rotatable bond count and estimated spatial reach |
|---|---|
| Target Compound Data | 28 rotatable bonds; ~31-34 Å spatial reach |
| Comparator Or Baseline | N-(Azido-PEG3)-N-Boc-PEG3-NHS ester (CAS 2112731-51-6): ~25 rotatable bonds; ~27-30 Å spatial reach |
| Quantified Difference | Δ ≈ 3 rotatable bonds; Δ ≈ 4-5 Å spatial reach |
| Conditions | Computational structural analysis based on extended PEG chain conformation |
Why This Matters
The additional ~4-5 Å spatial reach may determine whether an E3 ligase and target protein can achieve the mutual orientation necessary for productive ubiquitination in PROTAC applications.
- [1] Bhela IP, Ranza A, Bagnoli M, et al. Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. Bioorganic & Medicinal Chemistry. 2026. View Source
